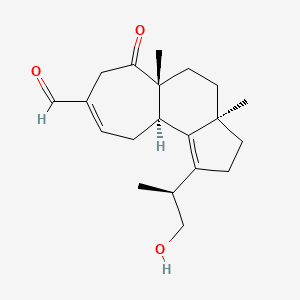
Sarcodonin G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sarcodonin G is a natural product found in Hydnellum scabrosum and Sarcodon scabrosus with data available.
科学的研究の応用
Anticancer Activity
In Vitro Studies
Research indicates that Sarcodonin G exhibits significant anti-proliferative effects on various cancer cell lines, notably HeLa cells. In a study, this compound demonstrated an IC50 value of 20 μM, effectively inhibiting cell proliferation and inducing apoptosis through mechanisms involving caspase activation (caspase-3 and caspase-9) and modulation of the Bax/Bcl-2 ratio . The induction of apoptosis was confirmed through DNA fragmentation assays and electron microscopy, which revealed characteristic apoptotic features in treated cells.
Case Studies
- HeLa Cells : Treatment with this compound resulted in a dose-dependent increase in apoptotic markers. The compound's effects were mitigated by caspase inhibitors, indicating that its anti-cancer activity is closely linked to apoptotic pathways .
- Other Cancer Cell Lines : Beyond HeLa cells, this compound was tested on five additional cancer cell lines, where it consistently exhibited cytotoxic effects. This suggests a broader potential for this compound as an anticancer agent across different tumor types .
Neuroprotective Effects
Recent studies have uncovered the neurotrophic potential of this compound. It has been shown to promote nerve growth factor-induced neurite outgrowth in PC-12 cells, indicating its potential application in neurodegenerative diseases . Additionally, this compound demonstrated anti-neuroinflammatory properties by inhibiting nitric oxide production in lipopolysaccharide-stimulated microglia, further supporting its role as a neuroprotective agent .
Summary of Biological Activities
| Activity | Mechanism | Cell Type/Model | IC50 Value |
|---|---|---|---|
| Anti-proliferative | Induces apoptosis via caspase activation | HeLa cells | 20 μM |
| Neurotrophic | Promotes neurite outgrowth | PC-12 cells | Not specified |
| Anti-inflammatory | Inhibits NO production in microglia | BV-2 microglia | IC50 < 40 μM |
特性
分子式 |
C20H28O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
(3aR,5aR,10aR)-1-[(2S)-1-hydroxypropan-2-yl]-3a,5a-dimethyl-6-oxo-3,4,5,7,10,10a-hexahydro-2H-cyclohepta[e]indene-8-carbaldehyde |
InChI |
InChI=1S/C20H28O3/c1-13(11-21)15-6-7-19(2)8-9-20(3)16(18(15)19)5-4-14(12-22)10-17(20)23/h4,12-13,16,21H,5-11H2,1-3H3/t13-,16-,19-,20-/m1/s1 |
InChIキー |
QCQNVTLNEHGTQY-SFNSOECISA-N |
異性体SMILES |
C[C@H](CO)C1=C2[C@H]3CC=C(CC(=O)[C@@]3(CC[C@]2(CC1)C)C)C=O |
正規SMILES |
CC(CO)C1=C2C3CC=C(CC(=O)C3(CCC2(CC1)C)C)C=O |
同義語 |
(+)-sarcodonin G (-)-sarcodonin G sarcodonin G |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















